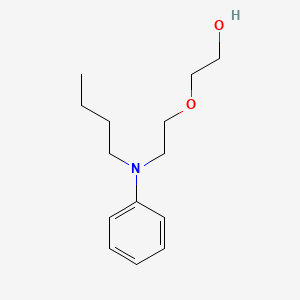

2-(2-(Butylphenylamino)ethoxy)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(Butylphenylamino)ethoxy)ethanol is an organic compound with a complex structure that includes both amine and ether functionalities

Preparation Methods

The synthesis of 2-(2-(Butylphenylamino)ethoxy)ethanol typically involves multiple steps. One common method includes the reaction of butylphenylamine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .

Chemical Reactions Analysis

2-(2-(Butylphenylamino)ethoxy)ethanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Scientific Research Applications

2-(2-(Butylphenylamino)ethoxy)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 2-(2-(Butylphenylamino)ethoxy)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(2-(Butylphenylamino)ethoxy)ethanol can be compared with other similar compounds, such as 2-(2-(Dimethylamino)ethoxy)ethanol and 2-(2-(Butoxyethoxy)ethanol). These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. For example, 2-(2-(Dimethylamino)ethoxy)ethanol is used extensively in surfactants and as a corrosion inhibitor, while 2-(2-(Butoxyethoxy)ethanol) is known for its use as a solvent .

Biological Activity

2-(2-(Butylphenylamino)ethoxy)ethanol is a compound with potential biological activities, particularly in pharmacology and toxicology. Understanding its biological effects is crucial for assessing its safety and efficacy in various applications. This article synthesizes data from diverse sources to present a comprehensive overview of the biological activity of this compound.

- Chemical Structure : The compound features a butylphenylamino group linked to an ethoxyethanol moiety, which contributes to its unique properties.

- Molecular Formula : C₁₄H₁₉N O₂

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicity Studies

- Dermal Uptake : Studies indicate significant dermal absorption, leading to the formation of metabolites such as 2-ethoxyacetic acid. The half-life for elimination in humans is approximately 50-60 hours, while in rats it is around 7 hours .

- Inhalation Studies : In a 13-week inhalation study, rats and rabbits exposed to varying concentrations exhibited symptoms like lacrimation and nasal discharge. The NOAEL (No Observed Adverse Effect Level) for rats was determined to be 400 ppm .

2. Genotoxicity

- Chromosomal Effects : In CHO cells, the compound caused a concentration-dependent increase in sister chromatid exchanges and chromosome aberrations without metabolic activation, suggesting potential genotoxic effects . However, no mutagenic effects were observed in vivo studies involving mice and Drosophila melanogaster .

3. Reproductive and Developmental Toxicity

- Reproductive Studies : No significant reproductive effects were noted in female rats exposed to high concentrations prior to mating. However, testicular toxicity has been observed at elevated doses (1000 mg/kg body weight/day or greater) .

Case Study 1: Occupational Exposure

A study on workers exposed to glycol ethers, including this compound, did not show significant cytogenetic effects despite exposure to various solvents. This suggests that while the compound may have toxic potential, occupational exposure at monitored levels may not result in acute cytogenetic damage .

Case Study 2: Animal Studies

In animal models, particularly rodents, exposure to high doses resulted in decreased body weight and alterations in organ weights, notably in reproductive organs. These findings underscore the need for careful assessment of dosage and exposure duration when evaluating safety profiles .

Data Table: Summary of Biological Effects

Properties

CAS No. |

63455-64-1 |

|---|---|

Molecular Formula |

C14H23NO2 |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

2-[2-(N-butylanilino)ethoxy]ethanol |

InChI |

InChI=1S/C14H23NO2/c1-2-3-9-15(10-12-17-13-11-16)14-7-5-4-6-8-14/h4-8,16H,2-3,9-13H2,1H3 |

InChI Key |

SNJHUVNSWLQLNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCOCCO)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.